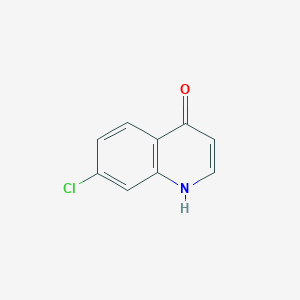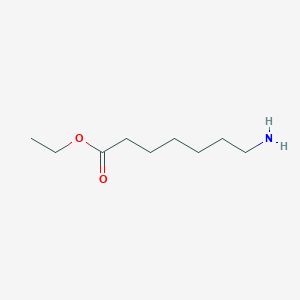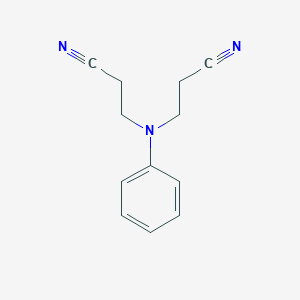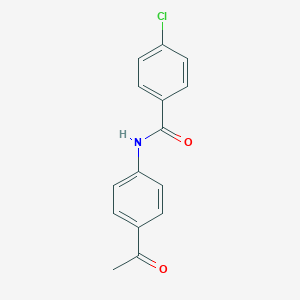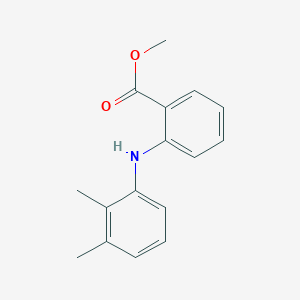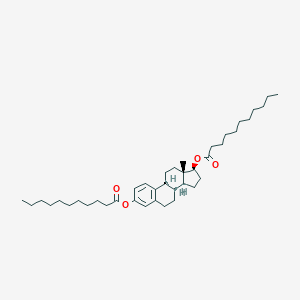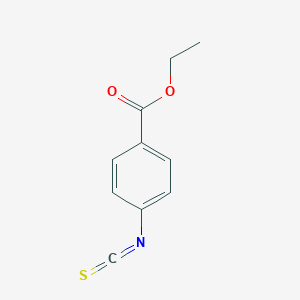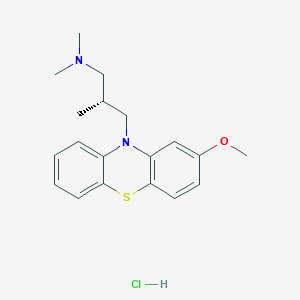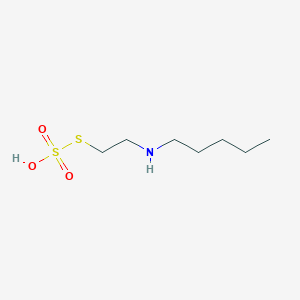
Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is an ester of ethanethiol and 2-pentylamine, which can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes. It has been reported to inhibit the growth of bacteria and fungi, possibly by disrupting their cellular membranes.
Biochemical and Physiological Effects:
Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. It has also been reported to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) has several advantages for lab experiments. It is readily available, easy to handle, and has a high degree of purity. However, it has some limitations, including its pungent odor, which can be irritating to the eyes and respiratory system. It is also highly reactive and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)). One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its potential as a ligand in coordination chemistry and to prepare novel metal complexes. Furthermore, it would be interesting to investigate its potential as a reagent in organic synthesis and to prepare novel compounds with potential biological activities.
Conclusion:
In conclusion, Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) is a chemical compound with potential applications in various fields of scientific research. It can be synthesized using different methods and has been used as a reagent in organic synthesis, a ligand in coordination chemistry, and a precursor in the preparation of metal complexes. Its mechanism of action is not well understood, but it has been reported to exhibit various biochemical and physiological effects. It has several advantages for lab experiments but also has some limitations. There are several future directions for research on Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)), including its potential as a therapeutic agent and as a reagent in organic synthesis.
Synthesemethoden
Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) can be synthesized using different methods, including the reaction of 2-pentylamine with ethanethiol in the presence of sulfuric acid. Another method involves the reaction of 2-pentylamine with ethyl sulfate in the presence of sodium hydroxide. The product obtained from these methods is a clear liquid with a pungent odor.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis, particularly in the preparation of sulfonamides. It has also been used in the synthesis of novel compounds with potential biological activities. Furthermore, it has been used as a ligand in coordination chemistry and as a precursor in the preparation of metal complexes.
Eigenschaften
CAS-Nummer |
1190-89-2 |
|---|---|
Produktname |
Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) |
Molekularformel |
C7H17NO3S2 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)pentane |
InChI |
InChI=1S/C7H17NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h8H,2-7H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
HPEMBKNBNFNSLU-UHFFFAOYSA-N |
SMILES |
CCCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
CCCCCNCCSS(=O)(=O)O |
Andere CAS-Nummern |
1190-89-2 |
Synonyme |
Thiosulfuric acid S-[2-(pentylamino)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





